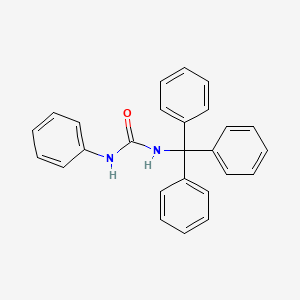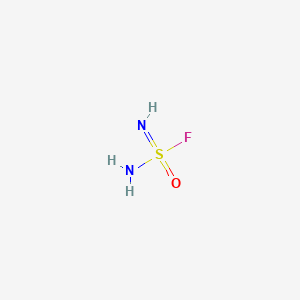![molecular formula C8H20O5SSi B14705350 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol CAS No. 13655-21-5](/img/structure/B14705350.png)
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is an organosilicon compound that features both silane and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol typically involves the reaction of 3-mercaptopropane-1,2-diol with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the silane group.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Siloxane polymers.
Scientific Research Applications
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group reacts with water to form silanol groups, which then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and can occur under both acidic and basic conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,3-diol
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2,3-triol
Uniqueness
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials.
Properties
CAS No. |
13655-21-5 |
|---|---|
Molecular Formula |
C8H20O5SSi |
Molecular Weight |
256.39 g/mol |
IUPAC Name |
3-(2-trimethoxysilylethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H20O5SSi/c1-11-15(12-2,13-3)5-4-14-7-8(10)6-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
AGRIKDPFTNSMMO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCSCC(CO)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


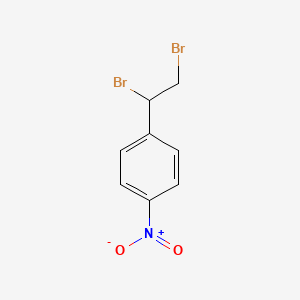
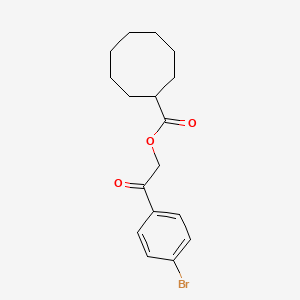
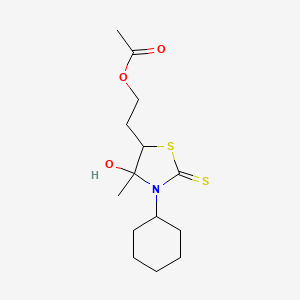
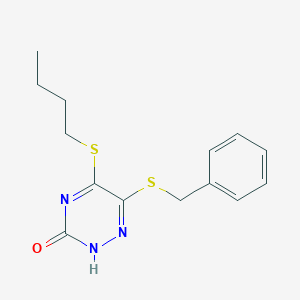
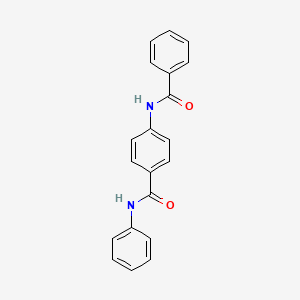
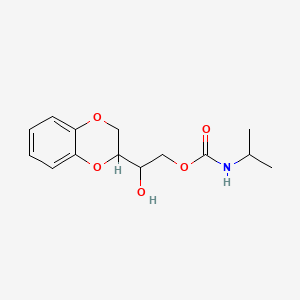
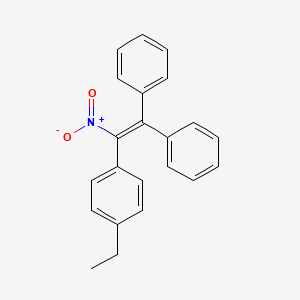

![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
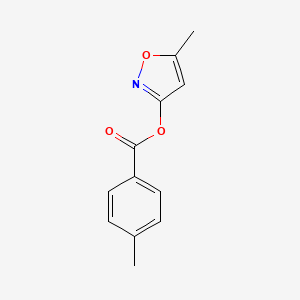
amino}benzoic acid](/img/structure/B14705315.png)
